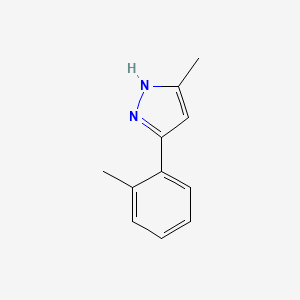

3-Methyl-5-o-tolyl-1H-pyrazole

Descripción general

Descripción

3-Methyl-5-o-tolyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound features a methyl group at the 3-position and an o-tolyl group at the 5-position, making it a substituted pyrazole derivative. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-o-tolyl-1H-pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the regioselective synthesis using Nano-ZnO as a catalyst. This method involves the condensation of 1,3-diketones with arylhydrazines under mild conditions . Another approach is the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine, which affords the desired pyrazole derivatives with high yields and minimal reaction times .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize transition-metal catalysts and photoredox reactions to enhance efficiency and selectivity. One-pot multicomponent processes are also employed to streamline production and reduce waste .

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-o-tolyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

Herbicide Development

3-Methyl-5-o-tolyl-1H-pyrazole is recognized for its effectiveness as a herbicide. It plays a crucial role in controlling unwanted plant growth while minimizing damage to crops, thus supporting sustainable agricultural practices. Its selective action allows for the protection of desired crops from competing weeds, which is essential for maintaining yield and quality in agricultural production .

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research has highlighted the potential of this compound in pharmaceutical applications, particularly for its anti-inflammatory and analgesic properties. Studies have shown that derivatives of pyrazole compounds exhibit a range of biological activities, including anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Case Study: Pain Relief

In a specific study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity against carrageenan-induced edema in animal models. Results indicated that certain derivatives exhibited significant analgesic effects, suggesting their potential as new pain relief medications .

Material Science

Synthesis of Advanced Materials

The compound is also utilized in material science for the synthesis of polymers with tailored thermal and mechanical properties. The stability and reactivity of pyrazole derivatives make them suitable candidates for developing advanced materials used in various industrial applications .

Analytical Chemistry

Reagent Applications

In analytical chemistry, this compound serves as a reagent in various detection methods. Its ability to interact with other chemical substances allows it to aid in the quantification and identification of compounds within complex mixtures, enhancing analytical capabilities across different fields .

Biochemical Research

Insights into Metabolic Processes

Researchers are investigating the role of this compound in biochemical pathways, which may lead to new therapeutic strategies. Its influence on metabolic processes could provide insights into disease mechanisms and contribute to the development of novel treatments .

Table 1: Biological Activities of Pyrazole Derivatives

| Activity Type | Examples of Compounds | References |

|---|---|---|

| Anti-inflammatory | Indomethacin-like derivatives | |

| Antimicrobial | Compounds effective against E. coli | |

| Anticancer | Pyrazolone derivatives |

Table 2: Applications Across Scientific Fields

| Field | Application | Description |

|---|---|---|

| Agricultural Chemistry | Herbicide synthesis | Controls weed growth |

| Pharmaceutical Development | Pain relief medications | Anti-inflammatory effects |

| Material Science | Polymer synthesis | Advanced material properties |

| Analytical Chemistry | Reagent for detection | Quantification methods |

| Biochemical Research | Metabolic pathway investigation | Insights into diseases |

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-o-tolyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit certain kinases or proteases, thereby modulating signaling pathways and cellular functions .

Comparación Con Compuestos Similares

Similar Compounds

3-Methyl-1-phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of an o-tolyl group.

5-Methyl-3-phenyl-1H-pyrazole: Another derivative with a different substitution pattern.

3-Methyl-5-p-tolyl-1H-pyrazole: Similar compound with a p-tolyl group instead of an o-tolyl group.

Uniqueness

3-Methyl-5-o-tolyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-tolyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications .

Actividad Biológica

3-Methyl-5-o-tolyl-1H-pyrazole is a compound belonging to the pyrazole family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Overview of Pyrazole Derivatives

Pyrazoles are known for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities. The structural properties of pyrazoles significantly influence their interactions with biological targets, leading to varied therapeutic applications .

Target Interactions : this compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Biochemical Pathways : This compound influences several biochemical pathways by modulating enzyme activity and affecting cell signaling mechanisms. For instance, it can alter the activity of kinases and phosphatases, impacting cellular metabolism and gene expression .

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Evaluation : In vitro studies on breast cancer cell lines (MCF-7) revealed that this compound derivatives can significantly reduce cell viability compared to control groups. The MTT assay indicated that these compounds could potentially overcome drug resistance in cancer therapy .

- Anti-inflammatory Effects : Research demonstrated that this compound effectively reduced carrageenan-induced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various pyrazole derivatives against pathogenic bacteria. Results showed significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Dosage Effects

The effects of this compound vary with dosage in animal models. Lower doses often exhibit beneficial properties such as anti-inflammatory and antioxidant effects, while higher doses may lead to cytotoxicity in certain contexts .

Metabolic Pathways

The metabolism of this compound involves cytochrome P450 enzymes, which facilitate its clearance from the body. Understanding these pathways is crucial for evaluating its safety and efficacy in therapeutic applications.

Propiedades

IUPAC Name |

5-methyl-3-(2-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-5-3-4-6-10(8)11-7-9(2)12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKAVZKWTXSJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.